molecular formula C15H27NO4 B2525741 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester CAS No. 944142-61-4

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

Cat. No.: B2525741
CAS No.: 944142-61-4
M. Wt: 285.384
InChI Key: BPGRMXNUHVYMRV-UHFFFAOYSA-N
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Description

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a chemical compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester typically involves the reaction of piperidine derivatives with isobutyl groups and tert-butyl esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperidine derivatives .

Scientific Research Applications

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-piperidine-4-carboxylate: This compound is similar in structure but contains an ethyl ester group instead of a tert-butyl ester.

    4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar piperidine core but includes a bromopyrazole group.

Uniqueness

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is unique due to its specific combination of isobutyl and tert-butyl ester groups. This structural configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGRMXNUHVYMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944142-61-4
Record name 1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (85% assay, 2.69 g, 0.041 mol) and sodium hydroxide (1.94 g, 0.048 mol) in demineralized water (8 mL) is added to a solution of 4-isobutylpiperidine-1,4-dicarboxylic acid-1-tertbutyl ester-4-ethyl ester (0.95 g, 0.003 mol) in ethanol (15 mL). The reaction mixture is refluxed for 48 hrs. It is cooled to room temperature, concentrated under reduced pressure, and then treated with demineralized water (10 mL). The pH is adjusted to ˜3-4 using 2N HCl (10 mL) and the aqueous layer is extracted with ethyl acetate (2×15 mL). The combined extract is dried over sodium sulfate. Removal of solvent gives a crude residue which is purified by column chromatography (230-400 mesh, ethyl acetate:n-hexane 1:3) to furnish 4-isobutylpiperidine-1,4-dicarboxylic acid monotertbutyl ester.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
4-isobutylpiperidine-1,4-dicarboxylic acid-1-tertbutyl ester-4-ethyl ester
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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